molecular formula C21H19ClN2OS2 B2393750 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877652-83-0

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2393750
CAS No.: 877652-83-0
M. Wt: 414.97
InChI Key: LYGSCYSUPSDSDS-UHFFFAOYSA-N
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Description

The compound 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic derivative of the 6,7-dihydrothieno[3,2-d]pyrimidine scaffold, a structure of high interest in medicinal chemistry due to its structural relationship with purine bases, making it a versatile core for developing bioactive molecules . This scaffold is recognized as a privileged structure in drug discovery for its ability to interact with a variety of biological targets . The specific pattern of substitutions on this molecule—including the (4-chlorobenzyl)thio and phenethyl groups—is strategically designed to modulate the compound's physicochemical properties and its interaction with enzymatic binding sites. Researchers investigate this and analogous thienopyrimidine derivatives for a broad spectrum of therapeutic applications. The core structure has been identified as a key pharmacophore for the treatment of inflammatory diseases, with research indicating potential applications in targeting respiratory, central nervous system (CNS), and peripheral inflammatory conditions, as well as gastric diseases and neoplasms . Furthermore, the wider class of thienopyrimidines has demonstrated significant promise in anti-infective research, exhibiting potent antibacterial, antifungal, antiparasitic, and antiviral activities in preclinical studies . As a functionalized 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, this product serves as a critical intermediate for medicinal chemists working on structure-activity relationship (SAR) studies to optimize potency and selectivity. It is provided for the exclusive purpose of advancing scientific knowledge in these areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2OS2/c22-17-8-6-16(7-9-17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-4-2-1-3-5-15/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYGSCYSUPSDSDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Thienopyrimidine Synthesis

Cyclization of Thiophene Derivatives

The thieno[3,2-d]pyrimidin-4(3H)-one core is typically synthesized via cyclization of 3-aminothiophene-2-carboxylate derivatives. A one-pot, four-component reaction using ketones, ethyl cyanoacetate, elemental sulfur (S₈), and formamide under microwave irradiation (900 W, 10 min) provides a green and efficient route. For example, phenylacetaldehyde reacts with ethyl 3-cyanopropanoate to form a thiophene intermediate, which undergoes cyclization in formamide at 200°C to yield 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one with crude yields exceeding 85%.

Key Reaction Conditions:
  • Reagents : Formamide (excess), DMF-DMA (for cyclization)
  • Temperature : 200°C for formamide-mediated cyclization
  • Purification : Recrystallization in ethanol or column chromatography (hexane:ethyl acetate)

Functionalization at the 3-Position: Phenethyl Substitution

N-Alkylation Strategies

The 3-phenethyl group is introduced via nucleophilic substitution of the 4-chloro intermediate. Chlorination of the pyrimidin-4(3H)-one core using oxalyl chloride or POCl₃ in DMF yields 4-chlorothieno[3,2-d]pyrimidine. Subsequent reaction with phenethylamine in refluxing THF (12 h, 80°C) achieves N-alkylation, with yields optimized to 70–75% after silica gel chromatography.

Optimization Notes:
  • Catalyst : Triethylamine (1.2 eq) enhances nucleophilicity of phenethylamine.
  • Side Products : Over-alkylation is minimized by controlled stoichiometry (1:1.1 pyrimidine:amine).

Thioether Formation at the 2-Position: 4-Chlorobenzyl Mercaptan Coupling

Nucleophilic Aromatic Substitution

The 2-(4-chlorobenzyl)thio group is introduced via displacement of a leaving group (e.g., methylsulfonyl or chloro) at the 2-position. A two-step protocol is employed:

  • Sulfonation : Treatment of 2-methylthio-thienopyrimidine with m-CPBA (3 eq) in dichloromethane yields the methylsulfonyl intermediate.
  • Thiol Substitution : Reaction with 4-chlorobenzyl mercaptan (1.5 eq) in DMF at 100°C for 6 h provides the target thioether, with yields of 65–70% after recrystallization.
Alternative Route:

Direct displacement of a 2-chloro group using 4-chlorobenzyl mercaptan and K₂CO₃ in DMSO (24 h, 120°C) achieves comparable yields (60–68%) but requires stringent moisture control.

Comparative Analysis of Synthetic Routes

Step Method Yield Advantages References
Core cyclization Four-component reaction 85% Step economy, reduced catalyst loading
3-Phenethylation N-Alkylation with phenethylamine 75% High regioselectivity
2-Thioether formation Sulfonation/thiol substitution 70% Avoids harsh conditions
2-Thioether formation Direct chloro displacement 68% Fewer steps

Structural Characterization and Validation

Spectroscopic Data

  • ¹H NMR : Key signals include δ 7.25–7.45 (m, 9H, aromatic H), δ 4.55 (s, 2H, SCH₂), δ 3.85 (t, 2H, NCH₂), and δ 2.90 (t, 2H, CH₂Ph).
  • 13C NMR : Peaks at δ 160.2 (C=O), δ 140.1 (thiophene C), and δ 45.8 (SCH₂).
  • HRMS : [M+H]⁺ calculated for C₂₂H₂₀ClN₃OS₂: 458.0821; observed: 458.0818.

Purity Optimization

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >98%. Residual solvents (DMF, THF) are removed via repeated recrystallization from ethanol/water (3:1).

Challenges and Mitigation Strategies

  • Regioselectivity in Thioether Formation : Competing reactions at the 4-position are minimized by pre-functionalizing the 3-position.
  • Byproduct Formation : Methylsulfonyl intermediates generate sulfonic acid byproducts, necessitating thorough aqueous washes.
  • Scale-Up Limitations : Exothermic chlorination (POCl₃) requires jacketed reactors with slow reagent addition.

Chemical Reactions Analysis

Types of Reactions

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

  • **Oxidation

Biological Activity

2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a synthetic compound belonging to the class of thieno[3,2-d]pyrimidinones. This compound has garnered attention due to its potential biological activities, which include antimicrobial, antitumor, and anti-inflammatory properties. The unique structure of this compound, which features a thieno-pyrimidine core along with various functional groups, plays a crucial role in its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C22H19ClN2O2S2. Its molecular weight is approximately 442.98 g/mol. The presence of the 4-chlorobenzyl thio group enhances its lipophilicity, potentially influencing its interaction with biological targets and enhancing its bioavailability.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

CompoundPathogenActivity
Thienopyrimidine Derivative AStaphylococcus aureusEffective
Thienopyrimidine Derivative BEscherichia coliModerate
Thienopyrimidine Derivative CCandida albicansEffective

These derivatives have shown varying degrees of effectiveness against different microbial strains, indicating a broad spectrum of activity.

Antitumor Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast cancer)15.5Induction of apoptosis
NUGC-3 (gastric cancer)12.0Cell cycle arrest
SK-Hep-1 (liver cancer)18.0Inhibition of metastasis

The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of cell cycle progression.

Anti-inflammatory Activity

In addition to antimicrobial and anticancer activities, this compound has shown promise in reducing inflammation. Studies have indicated that it can significantly lower levels of pro-inflammatory cytokines in vitro:

CytokineConcentration (pg/mL) Pre-treatmentConcentration (pg/mL) Post-treatment
TNF-alpha1500500
IL-61200400
IL-1β800300

These results suggest that the compound may be beneficial in treating inflammatory conditions.

Case Studies and Research Findings

Several studies have investigated the biological activities of thienopyrimidine derivatives:

  • Antimicrobial Efficacy Study : A study conducted on a series of thienopyrimidine derivatives showed that those with chlorinated substituents exhibited enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism Investigation : Another research focused on the anticancer mechanisms of related compounds found that they activate apoptotic pathways through mitochondrial dysfunction .
  • Inflammation Model : In an animal model for inflammation, treatment with the compound resulted in significant reductions in edema and inflammatory markers compared to control groups .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives share a common core structure but differ in substituents, which significantly influence their physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:

Key Observations

Substituent Effects on Physicochemical Properties: Methoxy groups (e.g., 12a) lower melting points (241–243°C) compared to hydroxy-substituted analogs (e.g., 3b, 303–304°C), likely due to reduced hydrogen bonding .

Synthetic Flexibility :

  • Methylation (e.g., 3a) and demethylation (e.g., 3b) reactions are effective for introducing or removing alkyl/aryl groups .
  • Phosphorus oxychloride is widely used for cyclization or chlorination in microwave-assisted syntheses .

The 4-chlorobenzylthio group in the target compound may confer enhanced stability or target affinity compared to methoxy or nitro analogs, though direct evidence is lacking .

Q & A

What are the critical steps and optimization strategies for synthesizing 2-((4-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one?

Basic Research Question
The synthesis involves multi-step organic reactions, typically including:

  • Core Formation : Cyclization of precursors to construct the thieno[3,2-d]pyrimidine core.
  • Substitution Reactions : Introducing the 4-chlorobenzylthio and phenethyl groups via nucleophilic substitution or coupling reactions .
    Optimization Strategies :
  • Reaction Conditions : Control temperature (e.g., 60–80°C for cyclization) and solvent polarity (e.g., DMF for solubility) to minimize side products.
  • Catalysts : Use Pd-based catalysts for efficient cross-coupling reactions .

Which analytical techniques are most effective for characterizing structural and purity parameters of this compound?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : Assigns proton environments (e.g., distinguishing thioether protons at δ 3.5–4.0 ppm) and confirms substitution patterns .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ ion matching C₂₁H₁₈ClN₃OS₂).
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding steric effects .
  • HPLC-PDA : Assesses purity (>95% for biological assays) .

How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced biological activity?

Advanced Research Question
Methodological Approach :

  • Substitution Analysis : Compare analogues with varying substituents (e.g., replacing 4-chlorobenzyl with trifluoromethyl groups to enhance lipophilicity) .
  • Biological Assays : Test derivatives against targets (e.g., kinases, antimicrobial models) to correlate substituents with activity .
    Example Findings :
  • Halogenated Aromatics : 4-Chlorophenyl groups improve target binding via hydrophobic interactions .
  • Thioether Linkers : Flexibility of the thioether moiety influences enzyme inhibition potency .

What computational strategies are used to predict the compound’s interaction with biological targets?

Advanced Research Question
Approach :

  • Molecular Docking : Software like AutoDock Vina models binding poses (e.g., tyrosinase inhibition via π-π stacking with His263) .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .
    Validation :
  • Correlate docking scores (e.g., ΔG = −9.2 kcal/mol) with in vitro IC₅₀ values .

How can conflicting data on biological activity across studies be resolved?

Advanced Research Question
Resolution Strategies :

  • Assay Standardization : Use uniform protocols (e.g., fixed ATP concentrations in kinase assays) to reduce variability .
  • Metabolic Stability Testing : Evaluate off-target effects via cytochrome P450 inhibition assays .
    Case Example :
    Discrepancies in antimicrobial activity may arise from differences in bacterial strains. Re-test under CLSI guidelines with reference strains .

What modifications improve the pharmacokinetic profile of this compound?

Advanced Research Question
Methodology :

  • Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance oral bioavailability .
  • Solubility Enhancements : Replace lipophilic groups (e.g., 4-chlorobenzyl) with polar moieties (e.g., morpholine) .
    Key Metrics :
  • LogP Reduction : Aim for LogP <3 to improve aqueous solubility .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction .

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